2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole
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Overview
Description
The compound “2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a 4-fluorophenyl group, a 2-methoxyphenyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, which is a heterocyclic ring containing two nitrogen atoms. The ring would be substituted at the 2, 4, and 5 positions with the 4-fluorophenyl group, the 2-methoxyphenyl group, and the methyl group, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring and the electron-donating methoxy group on the other phenyl ring. The imidazole ring itself can also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, while the methoxy group could enhance its solubility in certain solvents .Scientific Research Applications
5-Lipoxygenase Inhibitor Development : A study by Mano et al. (2004) described the structure-activity relationships of a similar compound, focusing on its role as a 5-lipoxygenase inhibitor. This research is significant in developing drugs with improved pharmacokinetic and toxicology characteristics for treating diseases related to the 5-lipoxygenase pathway (Mano et al., 2004).
Anti-Breast Cancer Agents : Karthikeyan et al. (2017) synthesized a series of compounds similar to the requested chemical, evaluating their antiproliferative effects against breast cancer cell lines. Their findings highlighted the potential of these compounds in developing more effective cancer therapeutics (Karthikeyan et al., 2017).
Corrosion Inhibition : Prashanth et al. (2021) studied the corrosion inhibition potential of imidazole derivatives, which are chemically related to the compound . Their research is valuable in understanding the application of such compounds in protecting metals from corrosion (Prashanth et al., 2021).
Optical Properties and Photophysics : Jeżewski et al. (2015) investigated the optical behavior of substituted 4-(2'-hydroxyphenyl)imidazoles, which have structural similarities to the requested compound. This research is crucial in the development of materials with specific optical properties (Jeżewski et al., 2015).
Fluorescent Probes : Tanaka et al. (2001) utilized a compound similar to 2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole to develop fluorescent probes for sensing pH and metal cations. This application is significant in biochemical and medical research (Tanaka et al., 2001).
Mechanism of Action
Biochemical Pathways
Boronic acids and their esters, which this compound may be related to, are known to be valuable compounds for the design of new drugs and drug delivery devices .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound may be related to, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH strongly influences the rate of reaction of some phenylboronic pinacol esters, which are considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-methyl-2H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11-16(14-5-3-4-6-15(14)21-2)20-17(19-11)12-7-9-13(18)10-8-12/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHJDXCKHQLJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(N=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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